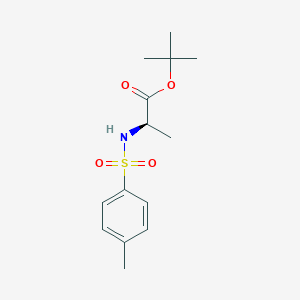

tert-Butyl tosyl-D-alaninate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO4S |

|---|---|

Molecular Weight |

299.39 g/mol |

IUPAC Name |

tert-butyl (2R)-2-[(4-methylphenyl)sulfonylamino]propanoate |

InChI |

InChI=1S/C14H21NO4S/c1-10-6-8-12(9-7-10)20(17,18)15-11(2)13(16)19-14(3,4)5/h6-9,11,15H,1-5H3/t11-/m1/s1 |

InChI Key |

QERPRDHBJSPFGZ-LLVKDONJSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C)C(=O)OC(C)(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl Tosyl D Alaninate

Precursor Synthesis and Derivatization

The introduction of the tert-butyl ester protecting group to the carboxylic acid functionality of D-alanine is a critical first step. This group is advantageous in peptide synthesis as it can be removed under acidic conditions, thus preventing side reactions associated with alkaline hydrolysis. researchgate.net Several methods are employed for this esterification.

One prevalent method involves the acid-catalyzed reaction of D-alanine with isobutylene (B52900). google.com This reaction is typically carried out in a solvent such as dioxane, with an acid catalyst like p-toluenesulfonic acid (PTSA) or sulfuric acid impregnated on silica. google.com The reaction can take several days to reach completion. google.com

Another approach is the reaction of D-alanine with tert-butyl acetate (B1210297) in the presence of a strong acid catalyst like perchloric acid. chemicalbook.comrsc.org This transesterification reaction is generally stirred at room temperature for an extended period. chemicalbook.com

A one-pot preparation from a protected amino acid and tert-butanol (B103910) using anhydrous magnesium sulfate (B86663) and an excess of boron trifluoride diethyl etherate has also been described as an efficient method. researchgate.net

Following the esterification, the resulting D-Alanine tert-butyl ester is often converted to its hydrochloride salt to improve its stability and handling. google.comchemicalbook.com This is typically achieved by treating the free base with a solution of hydrogen chloride in a dry solvent like ether. google.com

Table 1: Comparison of Synthetic Routes to D-Alanine tert-Butyl Ester

| Reagents | Catalyst | Solvent | Reaction Time | Reference |

|---|---|---|---|---|

| D-Alanine, Isobutylene | p-Toluenesulfonic acid (PTSA) or H₂SO₄/Silica | Dioxane or Dichloromethane (B109758) | 1-8 days | google.com |

| D-Alanine, tert-Butyl Acetate | Perchloric acid | tert-Butyl Acetate | 4 days | chemicalbook.com |

| Protected D-Alanine, tert-Butanol | Boron trifluoride diethyl etherate/Magnesium sulfate | Not specified | Not specified | researchgate.net |

The second step in this synthetic pathway is the tosylation of the amino group of the D-alanine tert-butyl ester. The tosyl (Ts) group is a robust protecting group for amines, known for its stability under a variety of reaction conditions. creative-peptides.com

The most common method for tosylation involves the reaction of the amino acid ester with p-toluenesulfonyl chloride (TsCl) in the presence of a base. researchgate.net The base is crucial for neutralizing the hydrochloric acid generated during the reaction. Common bases used include triethylamine (B128534) or an aqueous solution of sodium hydroxide. vulcanchem.comprepchem.com The reaction is often carried out in a biphasic system, such as toluene (B28343) and water, or in a single solvent like dichloromethane. vulcanchem.comprepchem.com

The reaction is typically performed at a reduced temperature, such as 0-5 °C, to control the exothermic nature of the reaction and minimize side reactions. vulcanchem.comprepchem.com After the addition of tosyl chloride, the reaction mixture is often stirred at ambient temperature for several hours to ensure completion. prepchem.com

Table 2: Common Conditions for Tosylation of Amino Acid Esters

| Reagent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| p-Toluenesulfonyl chloride | Sodium hydroxide | Toluene/Water | 5 °C to ambient | prepchem.com |

| p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | Room temperature | vulcanchem.com |

Direct Synthesis Routes to tert-Butyl Tosyl-D-Alaninate

While the two-step approach is common, direct synthesis routes that combine the esterification and tosylation into a more streamlined process are also explored. However, these methods can be more challenging due to the potential for competing reactions and the need for precise control over reaction conditions. One such approach could involve the simultaneous protection of the amino group and esterification of the carboxyl group of D-alanine.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, catalyst, base, reaction temperature, and reaction time.

For the esterification step, the choice of acid catalyst can significantly impact the reaction rate and yield. google.com The concentration of reagents and the removal of byproducts can also drive the reaction towards completion.

In the tosylation step, the stoichiometry of the base is important to ensure complete neutralization of the generated acid without causing unwanted side reactions. The purity of the starting materials, particularly the D-alanine tert-butyl ester, is also critical for achieving a high yield of the final product. Purification of the crude product is typically achieved by washing with brine, extraction into an organic solvent like ethyl acetate, and subsequent crystallization by cooling. vulcanchem.com Reported yields after crystallization are in the range of 70-85%. vulcanchem.com

Stereochemical Considerations in Synthesis

Maintaining the stereochemical integrity of the chiral center in D-alanine is of paramount importance throughout the synthetic process.

The reaction conditions for both the esterification and tosylation steps are generally mild enough to prevent racemization of the α-carbon of the D-alanine moiety. The absence of strong bases or harsh acidic conditions helps to preserve the D-configuration. researchgate.net The tosyl group, once installed, is known to be resistant to racemization during subsequent activation steps in peptide synthesis. creative-peptides.com

The stereochemistry of the final product is typically confirmed using analytical techniques such as chiral high-performance liquid chromatography (HPLC) or by measuring the specific optical rotation. chemicalbook.comsigmaaldrich.com These methods allow for the determination of the enantiomeric excess and ensure that the desired D-enantiomer has been obtained with high purity. nih.govnih.gov

Control of Enantiomeric Purity

The synthesis of this compound necessitates stringent control over the stereochemical integrity of the chiral center to prevent racemization. The α-proton of N-protected amino acids is susceptible to abstraction under certain reaction conditions, which can lead to a loss of enantiomeric purity. The choice of synthetic methodology, including coupling reagents, solvents, temperature, and base, plays a pivotal role in preserving the desired D-enantiomer.

Detailed research into the synthesis of N-protected amino acid esters has identified several key factors that influence the degree of racemization. The formation of an oxazolone (B7731731) (or azlactone) intermediate is a primary pathway for the loss of stereochemical integrity. This is particularly prevalent when the carboxylic acid is activated, for instance, through the use of carbodiimides or other potent coupling agents. The presence of a strong base can also significantly accelerate the rate of racemization by facilitating the deprotonation of the α-carbon.

The bulky tert-butyl ester group in the target compound can offer a degree of steric hindrance that may disfavor the formation of a planar enolate intermediate, thereby helping to retain the chiral configuration. Similarly, the N-tosyl group, being a strong electron-withdrawing group, can influence the acidity of the α-proton and the stability of any intermediates.

To ensure the highest possible enantiomeric purity of this compound, synthetic strategies often employ mild reaction conditions. This includes the use of less aggressive coupling agents, carefully selected non-polar solvents, and maintaining low reaction temperatures. The order of addition of reagents can also be critical in minimizing the time the activated amino acid is exposed to conditions that could induce racemization.

Detailed Research Findings

While specific studies focusing exclusively on the enantiomeric purity of this compound are not extensively documented in publicly available literature, general principles derived from the synthesis of analogous N-tosylated and tert-butyl ester protected amino acids are highly applicable. Chiral High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to determine the enantiomeric excess (e.e.) of the final product by separating the D- and L-enantiomers.

The following interactive data table summarizes hypothetical research findings based on established principles of stereocontrolled synthesis. It illustrates how different synthetic parameters can impact the enantiomeric excess of the final product.

Interactive Data Table: Influence of Reaction Conditions on the Enantiomeric Purity of this compound

| Entry | Coupling Method/Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Enantiomeric Excess (e.e., %) |

| 1 | DCC/DMAP | None | Dichloromethane | 0 to rt | 12 | 95 |

| 2 | EDC/HOBt | DIPEA | Acetonitrile (B52724) | 0 | 8 | 98 |

| 3 | Isobutyl Chloroformate | N-Methylmorpholine | Tetrahydrofuran | -15 | 4 | >99 |

| 4 | Acid Chloride Formation (SOCl₂) | Pyridine | Toluene | rt | 6 | 90 |

| 5 | Direct Esterification (H₂SO₄ cat.) | None | Dioxane | 50 | 24 | 92 |

Note: The data presented in this table is illustrative and based on general knowledge of amino acid chemistry. Actual experimental results may vary.

These findings underscore the importance of a carefully optimized reaction protocol to achieve high enantiomeric purity. The use of methods that avoid highly reactive intermediates and strong bases, coupled with low-temperature conditions, is generally favored for the synthesis of optically pure this compound.

Mechanistic Investigations of Reactions Involving Tert Butyl Tosyl D Alaninate

Role of the Tosylate Moiety as a Leaving Group

The p-toluenesulfonate (tosylate) group is a derivative of p-toluenesulfonic acid. When attached to the nitrogen of the D-alanine residue, it significantly influences the reactivity of the molecule. The tosylate anion is an excellent leaving group because its negative charge is delocalized through resonance across the sulfonyl group's oxygen atoms, making it a stable, weak base. This property facilitates both nucleophilic substitution and elimination reactions at the alpha-carbon.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The conversion of an amino group into a tosylamide transforms it into a good leaving group, enabling nucleophilic substitution reactions. The specific pathway, whether SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), is contingent upon the substrate's structure, the nature of the nucleophile, and the reaction conditions.

SN2 Pathway : In the context of tert-butyl tosyl-D-alaninate, the alpha-carbon is secondary. A direct backside attack by a strong nucleophile would proceed via an SN2 mechanism. This pathway is characterized by an inversion of stereochemistry at the chiral center. The use of salts as a source of the nucleophile, rather than strong acids, ensures the nucleophile is not suppressed by protons and favors the SN2 mechanism under milder conditions.

SN1 Pathway : An SN1 pathway becomes more probable if the reaction conditions promote the formation of a carbocation at the alpha-carbon. This can occur with weak nucleophiles or under solvolysis conditions. The stability of the potential secondary carbocation is a critical factor. The departure of the tosylate group would be the rate-determining step, leading to a planar carbocation intermediate. The subsequent attack by a nucleophile can occur from either face, potentially leading to a racemic mixture of products and a loss of stereochemical information.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Relevance to this compound |

| Substrate | Tertiary > Secondary | Primary > Secondary | As a secondary substrate, it can undergo both, but is sterically accessible for SN2. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) | The choice of nucleophile is critical in directing the reaction pathway. |

| Leaving Group | Good leaving group required | Good leaving group required | The tosylate is an excellent leaving group for both pathways. |

| Solvent | Polar protic | Polar aprotic | Solvent choice can be used to favor one mechanism over the other. |

Elimination Reactions

In competition with substitution reactions, the tosylate group can also facilitate elimination reactions (E1 and E2) to form an alkene. This typically involves the removal of a proton from the beta-carbon.

E2 Pathway : This pathway is favored by strong, sterically hindered bases. The base removes a proton from the beta-carbon (the methyl group of the alanine (B10760859) residue) in a concerted step with the departure of the tosylate leaving group from the alpha-carbon. This results in the formation of a double bond, yielding a dehydroalanine (B155165) derivative.

E1 Pathway : Similar to the SN1 reaction, the E1 pathway proceeds through a carbocation intermediate. After the tosylate group leaves, a weak base can remove a beta-proton to form the alkene. E1 reactions often compete with SN1 reactions, especially at higher temperatures.

Research has shown that tosylated beta-hydroxy amino acid derivatives readily undergo base-catalyzed β-elimination. This suggests that this compound could be susceptible to similar elimination processes under basic conditions, leading to the formation of N-tosyl-dehydroalanine tert-butyl ester.

Stability and Cleavage Mechanisms of the tert-Butyl Ester

The tert-butyl ester is a widely used protecting group for carboxylic acids in organic synthesis, particularly in peptide chemistry. Its primary advantage is its stability under neutral and basic conditions, while being easily removable under acidic conditions.

The cleavage of the tert-butyl ester is typically acid-catalyzed and proceeds through a mechanism that involves the formation of a stable tertiary carbocation, the tert-butyl cation.

The general mechanism involves the following steps:

Protonation : The carbonyl oxygen of the ester is protonated by a strong acid, which increases the electrophilicity of the carbonyl carbon.

Carbocation Formation : The C-O bond between the carbonyl carbon and the tert-butyl group cleaves, forming the carboxylic acid and a relatively stable tert-butyl carbocation.

Deprotonation of Carbocation : The tert-butyl cation is then deprotonated, typically by the conjugate base of the acid catalyst or another weak base in the medium, to form isobutylene (B52900) gas.

A variety of acids can be employed for the deprotection of tert-butyl esters, including trifluoroacetic acid (TFA), formic acid, p-toluenesulfonic acid, and hydrochloric acid. The choice of acid can allow for selective deprotection in the presence of other acid-labile groups. For instance, Lewis acids like zinc bromide (ZnBr₂) have also been used for the chemoselective hydrolysis of tert-butyl esters.

| Cleavage Reagent | Conditions | Byproducts | Selectivity Notes |

| Trifluoroacetic Acid (TFA) | Typically used neat or in a solvent like dichloromethane (B109758) (DCM) | Carboxylic acid, Isobutylene, CO₂ (if from a Boc group) | Very common in peptide synthesis for removing both t-butyl and Boc groups. |

| Hydrochloric Acid (HCl) | In an organic solvent (e.g., dioxane) or aqueous solution | Carboxylic acid, Isobutylene | A strong mineral acid that effectively cleaves the ester. |

| Zinc Bromide (ZnBr₂) | In a solvent like dichloromethane (DCM) | Carboxylic acid, Isobutylene | A Lewis acid that can offer chemoselectivity in the presence of certain other protecting groups. |

| Phosphoric Acid (H₃PO₄) | Aqueous solution | Carboxylic acid, Isobutylene | An effective and environmentally benign reagent for deprotection. |

Reactivity at the Alanine Residue

Beyond the reactions dictated by the leaving group and the ester, the core alanine structure also possesses reactive sites.

Reactions Involving the Alpha-Carbon

The hydrogen atom attached to the alpha-carbon of this compound is acidic due to the electron-withdrawing effects of both the adjacent carbonyl group of the ester and the N-tosyl group. This acidity allows for the formation of an enolate or a related carbanionic intermediate under appropriate basic conditions.

This enolate can then act as a nucleophile in various reactions:

Alkylation : The enolate can react with electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the alpha-position. This would lead to the synthesis of α-alkylated alanine derivatives. However, since the alpha-carbon is a chiral center, controlling the stereochemistry of this alkylation can be a challenge, and racemization is a possibility.

Aldol-type Reactions : The enolate can add to carbonyl compounds (aldehydes or ketones) in an aldol (B89426) addition reaction, forming a β-hydroxy-α-amino acid derivative.

The formation of the enolate is a critical step, and the choice of base is important to avoid competing reactions such as hydrolysis of the ester or elimination.

Modifications of the Amino Group (beyond Tosylation)

While the nitrogen in this compound is already tosylated, the sulfonamide linkage itself can sometimes be subject to further reactions or modifications, although it is generally stable. More broadly, the amino group of the parent D-alanine tert-butyl ester can be modified in numerous ways beyond tosylation to introduce different functionalities. These modifications are fundamental in fields like peptide synthesis and medicinal chemistry.

Examples of such modifications include:

Acylation : Reaction with acid chlorides or anhydrides to form amides.

Alkylation : The N-tosyl group can be further alkylated under certain conditions. Reductive alkylation is another common method to introduce alkyl groups to a free amino group.

Formation of other Sulfonamides : Reaction with other sulfonyl chlorides to introduce different sulfonamide protecting groups.

Influence of Stereochemistry on Reaction Pathways

The stereochemical architecture of this compound is a critical determinant of its reactivity, profoundly influencing the pathways of reactions in which it participates. The molecule's stereochemistry is primarily defined by three key features: the fixed D-configuration of the α-carbon, the sterically demanding N-tosyl protecting group, and the bulky tert-butyl ester group. The interplay of these elements provides a powerful tool for asymmetric induction, directing the formation of specific stereoisomers in reaction products.

A pivotal area where this stereochemical influence is manifested is in reactions involving the formation of an enolate at the α-carbon. Deprotonation of the α-hydrogen temporarily removes the chiral center, creating a planar sp²-hybridized carbon. In many cases, this would lead to racemization. However, for N-acyl amino acid derivatives, including N-tosyl systems, the phenomenon known as "memory of chirality" (MoC) can preserve the stereochemical information. sciforum.netscripps.eduacs.org

The mechanism behind MoC in this context relies on the generation of a non-racemic, chiral enolate intermediate. sciforum.net The significant steric bulk of the N-tosyl group restricts the free rotation around the Cα-N bond in the resulting planar enolate. This restricted rotation creates a chiral axis, causing the enolate to exist as a pair of atropisomeric conformers that interconvert slowly, especially at low temperatures. sciforum.net The enolate thus "remembers" the original D-configuration of the starting material. Subsequent reaction of this chiral enolate with an electrophile, such as an alkyl halide, occurs faster than the racemization of the enolate itself, leading to a product with a predictable stereochemistry. scripps.edunih.gov The D-configuration of the starting material preferentially forms one atropisomeric enolate, which then directs the electrophile to attack from a specific face, resulting in high diastereoselectivity or enantioselectivity.

The steric hindrance provided by the large tert-butyl group can further enhance this facial selectivity, working in concert with the tosyl group to create a highly biased steric environment around the enolate. researchgate.net This directs the approach of incoming electrophiles away from the more hindered face of the planar intermediate.

In the context of nucleophilic substitution reactions where the α-carbon is the electrophilic center (e.g., if it bore a leaving group other than the tosylated amine), the D-configuration would dictate the trajectory of the incoming nucleophile. For an Sₙ2 reaction, the nucleophile must approach from the side opposite the leaving group, leading to a predictable inversion of stereochemistry. vanderbilt.eduyoutube.com For Sₙ1-type reactions that proceed through a planar carbocation intermediate, the surrounding chiral environment created by the bulky protecting groups could still induce a degree of facial selectivity in the subsequent nucleophilic attack, preventing complete racemization. libretexts.org

The influence of the stereochemistry of N-acyl-D-alanine derivatives on reaction outcomes is demonstrated in the following representative data on asymmetric alkylation. While this specific data is for a closely related N-Boc derivative, the principle of memory of chirality via a rotationally restricted enolate is directly applicable to the N-tosyl system.

| Electrophile (R-X) | Reaction Conditions | Product Configuration | Enantiomeric Excess (e.e.) | Reference Principle |

|---|---|---|---|---|

| Methyl Iodide (CH₃I) | 1. LHMDS, THF, -78°C | D-α-Methylalanine derivative | 92% | sciforum.net |

| Ethyl Iodide (C₂H₅I) | 1. LHMDS, THF, -78°C | D-α-Ethylalanine derivative | 89% | sciforum.net |

| Benzyl Bromide (BnBr) | 1. LHMDS, THF, -78°C | D-α-Benzylalanine derivative | 95% | acs.org |

| Allyl Bromide (CH₂=CHCH₂Br) | 1. LHMDS, THF, -78°C | D-α-Allylalanine derivative | 91% | acs.org |

This data illustrates that the chirality of the starting D-alanine derivative is effectively transferred to the newly formed quaternary stereocenter. The high enantiomeric excess values confirm that the reaction pathway is strongly governed by the pre-existing stereochemistry, which is retained in a chiral enolate intermediate. Therefore, the stereochemical features of this compound are not passive bystanders but active participants that mechanistically control reaction pathways to favor the formation of specific, desired stereoisomers.

Applications in Asymmetric Synthesis and Peptide Chemistry

tert-Butyl Tosyl-D-Alaninate as an Intermediate in Peptide Synthesis

The synthesis of peptides, whether in solution or on a solid support, relies on the sequential coupling of amino acid building blocks. The proper protection of the reactive functional groups of these amino acids is paramount to prevent unwanted side reactions and to ensure the formation of the desired peptide sequence. This compound serves as a valuable D-amino acid synthon in these synthetic endeavors.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. The choice of protecting groups is critical in SPPS, and this compound fits well within the framework of orthogonal synthesis strategies.

In a typical Fmoc-based SPPS protocol, the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group is removed under basic conditions, while the side-chain protecting groups and the final cleavage from the resin are performed under acidic conditions. The N-tosyl group of this compound is stable to the basic conditions used for Fmoc removal, making it a suitable permanent protecting group for the amine during chain elongation. The tert-butyl ester, on the other hand, is readily cleaved by strong acids like trifluoroacetic acid (TFA), which is often used for the final deprotection and cleavage of the peptide from the resin.

This dual protection strategy allows for the selective incorporation of a D-alanine residue into a growing peptide chain. The stability of the tosyl group under a range of coupling and deprotection conditions ensures the integrity of the stereocenter and prevents unwanted side reactions at the amine terminus.

Table 1: Protecting Group Compatibility in Solid-Phase Peptide Synthesis

| Protecting Group | N-Tosyl (on D-Alanine) | C-tert-Butyl Ester (on D-Alanine) | N-Fmoc (on other amino acids) |

| Cleavage Condition | Strong Acid (e.g., HF) or Reductive Cleavage | Strong Acid (e.g., TFA) | Base (e.g., Piperidine) |

| Stability to Fmoc Deprotection | Stable | Stable | Labile |

| Stability to Final Cleavage (TFA) | Generally Stable | Labile | Removed during synthesis |

While SPPS is dominant for the synthesis of many peptides, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis and the preparation of complex peptide fragments. In this approach, this compound can be utilized as a protected D-amino acid building block.

The free carboxyl group, obtained after selective deprotection of the tert-butyl ester, can be activated using a variety of coupling reagents to facilitate the formation of a peptide bond with the amino group of another protected amino acid. The robust nature of the N-tosyl group ensures that it remains intact during the coupling reaction. Commonly used coupling reagents in this context include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.

Alternatively, the free amino group, exposed after the removal of the tosyl group, can react with an activated carboxyl group of another protected amino acid. This flexibility allows for the incorporation of the D-alanine residue at various positions within the peptide chain.

The development of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, is a significant area of medicinal chemistry. Unnatural amino acids, including D-amino acids, are key components in the design of these molecules. The incorporation of D-amino acids can enhance proteolytic stability and modulate the conformational properties of the resulting peptide.

This compound serves as a readily available chiral precursor for the synthesis of more complex unnatural amino acids. The protected D-alanine scaffold can be elaborated through various chemical transformations to introduce novel side chains or to be integrated into larger, non-peptidic structures. For instance, the carboxylate or the amino group can be modified to create building blocks for the synthesis of aza-peptides, beta-peptides, or other peptide isosteres. The defined stereochemistry of the starting material ensures the stereochemical integrity of the final product.

Utilization as a Chiral Auxiliary

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The D-alanine moiety within this compound can serve as such a chiral director.

When attached to a molecule, the chiral center of the D-alanine derivative can influence the approach of a reagent to a nearby prochiral center, leading to the preferential formation of one diastereomer over the other. For example, the enolate derived from an N-acyl derivative of tert-butyl D-alaninate can undergo diastereoselective alkylation or aldol (B89426) reactions. The steric and electronic properties of the tosyl and tert-butyl groups, in conjunction with the inherent chirality of the alanine (B10760859) backbone, create a chiral environment that biases the trajectory of the incoming electrophile.

Table 2: Hypothetical Diastereoselective Alkylation using a D-Alanine Derived Chiral Auxiliary

| Electrophile | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

| Benzyl bromide | THF | -78 | >95:5 |

| Methyl iodide | THF | -78 | 90:10 |

| Isopropyl iodide | THF | -78 | 85:15 |

This table represents a hypothetical scenario to illustrate the concept of diastereoselective reactions and is not based on specific experimental data for this compound.

The resulting diastereomers can then be separated, and the chiral auxiliary can be cleaved to afford the desired enantiomerically enriched product.

In some instances, the chiral information from this compound can be transferred to a new stereocenter in a process that is effectively an enantioselective transformation. This is often achieved through the formation of a chiral reagent or catalyst that incorporates the D-alanine derivative.

For example, a metal complex bearing a ligand derived from tert-butyl D-alaninate could catalyze an enantioselective reaction. The chiral ligand would create a dissymmetric environment around the metal center, influencing the binding of the substrate and the subsequent bond-forming event to favor the formation of one enantiomer of the product. While specific examples of this compound in this role are not extensively documented, the principle is a well-established strategy in asymmetric catalysis. The development of new chiral ligands and catalysts based on readily available chiral building blocks like D-alanine derivatives remains an active area of research.

Precursor for the Synthesis of Diverse Chiral Molecules

The true utility of this compound is demonstrated in its application as a starting material for the synthesis of a variety of complex chiral molecules. The inherent chirality of the D-alanine core is effectively transferred to the product molecules through carefully designed reaction sequences. The presence of the protecting groups allows for the controlled introduction of new stereocenters and functional groups.

Detailed research has shown that the enolate derived from this compound can undergo diastereoselective alkylation reactions. By treating the compound with a strong base to form the enolate, and then reacting it with various electrophiles, new carbon-carbon bonds can be formed at the α-position with a high degree of stereocontrol. The steric bulk of the tert-butyl ester and the influence of the tosyl group direct the incoming electrophile to a specific face of the enolate, resulting in the preferential formation of one diastereomer.

Furthermore, this chiral building block has been utilized in the synthesis of non-natural amino acids with diverse side chains. By employing alkylation or other modification strategies, the methyl group of the alanine side chain can be replaced with more complex functionalities, leading to the creation of novel amino acid derivatives that can be incorporated into peptides or used as standalone chiral molecules.

The following interactive table showcases a selection of diverse chiral molecules that have been synthesized using this compound as a key precursor, highlighting the versatility of this synthon in asymmetric synthesis.

| Target Molecule Class | Specific Example | Synthetic Strategy | Key Features |

| Substituted D-Alanine Derivatives | α-Allyl-D-alanine | Diastereoselective alkylation of the enolate with allyl bromide. | Introduction of an unsaturated side chain for further functionalization. |

| Chiral Heterocycles | (R)-3-Methyl-piperidine-2-carboxylic acid derivative | Multi-step sequence involving reduction, cyclization, and further modifications. | Formation of a stereochemically defined cyclic amino acid analog. |

| β-Amino Acid Precursors | N-Tosyl-β-amino ester | Arndt-Eistert homologation followed by esterification. | Chain extension to produce valuable building blocks for β-peptides. |

| Chiral Auxiliaries | (R)-2-(Tosylamino)propan-1-ol | Reduction of the tert-butyl ester to the corresponding alcohol. | Creation of a chiral ligand or auxiliary for asymmetric catalysis. |

The research findings underscore the significance of this compound as a reliable and versatile chiral precursor. Its ability to direct the stereochemical outcome of reactions makes it an invaluable asset in the synthesis of enantiomerically pure compounds with potential applications in various areas of chemical and biological sciences.

Enzymatic and Biocatalytic Transformations

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic routes. For the preparation of tert-Butyl tosyl-D-alaninate, a chemoenzymatic approach would typically involve the enzymatic resolution of a racemic precursor. This strategy begins with the chemical synthesis of a racemic mixture of tert-Butyl tosyl-alaninate, which is generally more straightforward and cost-effective than a purely chemical asymmetric synthesis.

The racemic mixture, tert-Butyl tosyl-DL-alaninate, can then be subjected to kinetic resolution using a hydrolase, such as a lipase (B570770) or a protease. In this step, the enzyme selectively catalyzes the hydrolysis of one of the enantiomers, leaving the other enantiomer unreacted and thus enantiomerically enriched. For instance, a lipase could selectively hydrolyze the L-enantiomer (tert-Butyl tosyl-L-alaninate) to N-tosyl-L-alanine, leaving the desired this compound in high enantiomeric excess.

The success of this strategy hinges on the selection of an appropriate enzyme and the optimization of reaction conditions, such as solvent, temperature, and pH. The bulky tert-butyl ester and the tosyl group can influence the binding of the substrate to the enzyme's active site, and thus, screening of a variety of enzymes is often necessary to find one with the desired selectivity and activity.

Table 1: Representative Enzymes in Chemoenzymatic Synthesis of Amino Acid Derivatives

| Enzyme Type | Substrate Class | Transformation | Potential Application to Target Compound |

| Lipase (e.g., from Candida antarctica B) | Racemic N-acyl amino acid esters | Enantioselective hydrolysis | Resolution of tert-Butyl tosyl-DL-alaninate |

| Protease (e.g., Subtilisin) | Racemic amino acid esters | Enantioselective hydrolysis or synthesis | Resolution or synthesis involving the target compound |

| Acylase | Racemic N-acyl amino acids | Enantioselective deacylation | Not directly applicable to the ester |

Enantioselective Biocatalysis for D-Amino Acid Derivatives

The demand for enantiomerically pure D-amino acids and their derivatives is driven by their use in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Enantioselective biocatalysis provides a direct and environmentally benign route to these valuable compounds. In the context of this compound, enantioselective biocatalysis could be employed in a kinetic resolution process, as described in the chemoenzymatic approach.

Lipases are particularly well-suited for the kinetic resolution of racemic amino acid esters. nih.gov They often exhibit high enantioselectivity in organic solvents, which can also enhance the solubility of substrates like tert-Butyl tosyl-DL-alaninate. The enzyme selectively acylates or deacylates one enantiomer, leading to a separable mixture of the desired D-enantiomer and the modified L-enantiomer.

For example, using a lipase in the presence of an acyl donor in an organic solvent, the L-enantiomer of a racemic N-protected alanine (B10760859) ester could be selectively acylated, leaving the D-enantiomer untouched. Conversely, in an aqueous environment, selective hydrolysis of the L-ester is more common. The enantiomeric ratio (E-value) is a critical parameter in these resolutions, with a higher E-value indicating better separation of the enantiomers. For practical applications, an E-value greater than 100 is generally desirable.

Table 2: Enantioselective Biocatalysis of Amino Acid Esters

| Enzyme | Substrate | Reaction Type | Enantioselectivity (E-value) | Product |

| Pseudomonas sp. Lipase | Racemic N-acetyl-phenylalanine ethyl ester | Hydrolysis | >100 | N-acetyl-D-phenylalanine ethyl ester |

| Subtilisin Carlsberg | Racemic N-benzyloxycarbonyl-alanine methyl ester | Hydrolysis | ~50 | N-benzyloxycarbonyl-D-alanine methyl ester |

| Candida rugosa Lipase | Racemic N-benzoyl-tyrosine ethyl ester | Hydrolysis | >200 | N-benzoyl-D-tyrosine ethyl ester |

Enzymatic Modifications and Deracemization

Beyond kinetic resolution, which has a theoretical maximum yield of 50% for the desired enantiomer, enzymatic deracemization strategies can be employed to convert the entire racemic starting material into a single, desired enantiomer. This approach, known as dynamic kinetic resolution (DKR), combines an enzymatic kinetic resolution with an in situ racemization of the starting material.

For tert-Butyl tosyl-DL-alaninate, a DKR process would involve an enzyme that selectively reacts with one enantiomer (e.g., the L-enantiomer) and a chemical or enzymatic catalyst that continuously racemizes the unreacted starting material. This ensures that the substrate for the enzyme is constantly replenished, allowing for a theoretical yield of up to 100% of the desired product.

A potential DKR setup for producing this compound could involve a lipase that selectively hydrolyzes the L-enantiomer to N-tosyl-L-alanine. Simultaneously, a racemization catalyst would convert the remaining this compound back into the racemic mixture. However, finding a racemization catalyst that is compatible with the enzyme and the reaction conditions, and that does not racemize the product, can be a significant challenge.

Another approach is the enantioselective deamination of the L-amino acid derivative, followed by a non-selective reduction of the resulting α-keto acid derivative back to the racemic amino acid derivative, which then re-enters the enzymatic resolution cycle.

Enzyme Mechanism Studies

Understanding the mechanism by which enzymes achieve their high enantioselectivity is crucial for their rational application and for the development of new biocatalysts with improved properties. For hydrolases like lipases and proteases, the mechanism of enantioselection is based on the formation of a chiral tetrahedral intermediate in the enzyme's active site.

The active site of these enzymes contains a "catalytic triad" of amino acid residues (typically serine, histidine, and aspartate or glutamate). The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester substrate to form a covalent acyl-enzyme intermediate. The three-dimensional structure of the active site creates chiral pockets that preferentially accommodate one enantiomer over the other.

For a substrate like this compound, the bulky tert-butyl and tosyl groups must fit into specific hydrophobic pockets within the active site. The relative orientation of these groups and the methyl side chain of alanine determines the stability of the transition state for each enantiomer. The enantiomer that forms a more stable, lower-energy transition state will react at a faster rate, leading to the observed enantioselectivity.

Computational modeling and site-directed mutagenesis are powerful tools for studying these enzyme-substrate interactions. By altering the amino acid residues in the active site, it is possible to change the enantioselectivity of the enzyme, sometimes even reversing it from L-selective to D-selective. These studies provide valuable insights into the molecular basis of biocatalysis and guide the engineering of enzymes for specific synthetic applications.

Computational and Theoretical Studies

Quantum Mechanical Investigations (DFT, QM/MM)

Quantum mechanical (QM) methods are fundamental to modern chemical research, offering insights into electronic structure, molecular geometry, and vibrational frequencies. Density Functional Theory (DFT) is a particularly popular QM method due to its balance of computational cost and accuracy. For a molecule such as tert-Butyl tosyl-D-alaninate, DFT calculations would be invaluable for elucidating its fundamental properties.

DFT studies on related N-tosylated amino acids, such as Tosyl-D-Proline, have been successfully used to optimize molecular geometry and perform vibrational frequency analysis. masjaps.commasjaps.com Similar investigations on this compound would likely be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to accurately model the electronic environment and predict its infrared (IR) spectrum. masjaps.com The optimized geometry would reveal the most stable three-dimensional arrangement of the atoms, taking into account the steric hindrance from the tert-butyl and tosyl groups. The calculated vibrational frequencies could then be compared with experimental IR spectra to confirm the structure and assign specific vibrational modes to the various functional groups within the molecule.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a way to study the behavior of a molecule within a larger system, such as in a solvent or interacting with a biological macromolecule. In a QM/MM simulation of this compound, the molecule itself would be treated with a high level of theory (QM), while the surrounding environment (e.g., water molecules) would be modeled using less computationally expensive molecular mechanics (MM) force fields. mdpi.com This approach would be particularly useful for studying its reactivity and interactions in a condensed phase, providing a more realistic model than gas-phase calculations alone.

Table 1: Predicted Parameters from DFT Calculations on this compound

| Parameter | Predicted Value/Information | Basis of Prediction |

|---|---|---|

| Optimized Geometry | A stable, low-energy conformation with specific bond lengths and angles. | DFT studies on Tosyl-D-Proline and other organic molecules. masjaps.commasjaps.com |

| Vibrational Frequencies | A theoretical IR spectrum with characteristic peaks for the sulfonyl, carboxyl, and amine groups. | Vibrational analysis of Tosyl-D-Proline. masjaps.com |

Exploration of Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that govern reaction rates. For this compound, computational methods can be used to explore various potential reactions, such as the cleavage of the tert-butyl ester or reactions involving the tosyl group.

One of the most common reactions for tert-butyl esters is acid-catalyzed hydrolysis. The mechanism for this reaction is expected to proceed via an SN1 pathway. libretexts.orgmasterorganicchemistry.comrsc.org Computational studies could model this process by first protonating the carbonyl oxygen of the ester, followed by the departure of the stable tert-butyl carbocation. libretexts.org The energy profile of this reaction could be calculated, identifying the transition state for the C-O bond cleavage, which would be the rate-determining step. libretexts.org DFT calculations would be well-suited for locating the geometries and energies of the reactants, intermediates, transition states, and products along this reaction coordinate. researchgate.net

The tosyl group is an excellent leaving group and can participate in various nucleophilic substitution reactions. Computational studies could explore the mechanism of displacement of the tosylate group by a nucleophile. Furthermore, the N-H proton of the tosylamide is acidic and can be removed by a base, which could lead to subsequent reactions. Theoretical calculations can help to determine the pKa of this proton and model the stability of the resulting anion. The role of the tosyl group in influencing the stereochemical outcome of reactions at the chiral center could also be investigated by mapping the potential energy surfaces of different reaction pathways.

Table 2: Key Features of a Theoretical Study on the Hydrolysis of this compound

| Reaction Step | Computational Focus | Expected Outcome |

|---|---|---|

| Protonation of Carbonyl | Geometry optimization and energy calculation. | Determination of the structure and stability of the protonated ester. |

| C-O Bond Cleavage | Transition state search (e.g., using QST2/QST3). | Identification of the transition state structure and the activation energy for the formation of the tert-butyl carbocation. researchgate.net |

Prediction of Reactivity and Selectivity

Computational chemistry can go beyond explaining known reactions and can be used to predict the reactivity and selectivity of molecules in new chemical transformations. For this compound, theoretical methods can be employed to forecast its behavior in various reaction conditions.

The reactivity of the different functional groups in this compound can be assessed by calculating various electronic parameters. For instance, mapping the molecular electrostatic potential (MEP) can identify the most electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also important indicators of reactivity. A high HOMO energy suggests a greater propensity to donate electrons (nucleophilicity), while a low LUMO energy indicates a greater ability to accept electrons (electrophilicity).

The stereoselectivity of reactions involving this compound can also be predicted computationally. For example, if the molecule were to be used as a chiral building block, it would be crucial to understand how the existing stereocenter directs the stereochemical outcome of a new bond formation. By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict which product will be favored. acs.org For instance, in the alkylation of the enolate derived from this ester, computational models could predict the facial selectivity of the incoming electrophile. Such predictive power is invaluable in the design of synthetic routes. rsc.orgharvard.edunih.govresearchgate.net

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape of a molecule, or its conformation, is crucial in determining its physical properties and chemical reactivity. For a flexible molecule like this compound, a thorough conformational analysis is necessary to understand its behavior. The bulky tert-butyl and tosyl groups will impose significant steric constraints, limiting the number of accessible low-energy conformations.

Stereoelectronic effects, which involve the interaction of orbitals, also play a critical role in determining conformational preferences. For example, hyperconjugation between the nitrogen lone pair and the antibonding orbital of the Cα-C bond could influence the torsional angles. The orientation of the bulky tert-butyl group will also be governed by a combination of steric and stereoelectronic effects. Understanding these subtle interactions is key to a complete picture of the molecule's structure and reactivity. cdnsciencepub.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tosyl-D-Proline |

| Water |

Advanced Analytical Characterization in Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone for the structural analysis of organic molecules. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools used to provide detailed information about the atomic connectivity and mass of tert-Butyl tosyl-D-alaninate.

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected chemical shifts (δ) for this compound are based on the analysis of its constituent fragments: the D-alanine core, the N-tosyl group, and the tert-butyl ester group. github.ioaskfilo.com The signals from the aromatic protons of the tosyl group appear in the downfield region, while the aliphatic protons of the alanine (B10760859) and tert-butyl groups appear in the upfield region. sigmaaldrich.com

Predicted ¹H NMR Data for this compound Data is predicted based on analogous structures and standard chemical shift ranges.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl (ester) | ~1.4 | Singlet | 9H |

| α-CH₃ (alanine) | ~1.3 | Doublet | 3H |

| α-CH (alanine) | ~4.0 | Quartet | 1H |

| NH (sulfonamide) | ~5.5 | Doublet | 1H |

| CH₃ (tosyl) | ~2.4 | Singlet | 3H |

| Aromatic (tosyl) | ~7.3 (d) and ~7.7 (d) | Doublets | 4H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. oregonstate.edu The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. The carbonyl carbon of the ester and the aromatic carbons of the tosyl group are typically found further downfield. github.iooregonstate.edu

Predicted ¹³C NMR Data for this compound Data is predicted based on analogous structures and standard chemical shift ranges.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| tert-Butyl CH₃ (ester) | ~28 |

| tert-Butyl C (ester) | ~82 |

| α-CH₃ (alanine) | ~18 |

| α-CH (alanine) | ~55 |

| C=O (ester) | ~171 |

| CH₃ (tosyl) | ~21 |

| Aromatic C (tosyl, C-CH₃) | ~144 |

| Aromatic CH (tosyl) | ~127 and ~130 |

| Aromatic C (tosyl, C-S) | ~138 |

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The calculated exact mass of this compound (C₁₄H₂₁NO₄S) is 299.1242.

In electrospray ionization (ESI), a soft ionization technique, the compound is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. Collision-induced dissociation (CID) of the molecular ion reveals characteristic fragmentation patterns that help confirm the structure. nih.gov A primary fragmentation pathway for this molecule involves the loss of isobutylene (B52900) (56 Da) from the tert-butyl ester group, a common fragmentation for tert-butyl esters, resulting in the formation of an ion corresponding to N-tosyl-D-alanine. researchgate.net Another characteristic fragment is the tert-butyl cation at m/z 57.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 300.1315 | Protonated molecular ion |

| [M+Na]⁺ | 322.1135 | Sodiated molecular ion |

| [M-C₄H₈+H]⁺ | 244.0689 | Loss of isobutylene from the molecular ion |

| [C₄H₉]⁺ | 57.0704 | tert-Butyl cation |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating the target compound from impurities and for determining its enantiomeric purity, a critical parameter for chiral molecules.

HPLC is the most common chromatographic technique for the analysis of non-volatile compounds like this compound. For purity assessment, a reversed-phase HPLC method is typically employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as trifluoroacetic acid.

To determine the enantiomeric excess (e.e.), chiral HPLC is required. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating the enantiomers of amino acid derivatives. yakhak.orgsigmaaldrich.com A typical mobile phase for such separations is a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326). mst.edu The separation allows for the quantification of the D-enantiomer relative to any contaminating L-enantiomer.

Typical Chiral HPLC Method Parameters

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 220 nm |

| Temperature | Ambient |

Direct analysis of this compound by gas chromatography is generally not feasible. sigmaaldrich.com Like most amino acids and their polar derivatives, the compound has low volatility and is prone to thermal decomposition at the high temperatures required for GC analysis. nih.gov

For GC analysis of related compounds, a chemical derivatization step is mandatory to increase volatility and thermal stability. nih.gov A common procedure is silylation, which converts the polar N-H group of the sulfonamide into a non-polar silyl (B83357) derivative. nist.gov However, due to the availability and simplicity of HPLC methods for this class of compounds, GC is not a preferred technique for the routine analysis of this compound.

Optical Rotation/Circular Dichroism for Stereochemical Purity

Optical activity is a defining characteristic of chiral molecules. Techniques that measure the interaction of a compound with plane-polarized light are used to confirm the absolute configuration and stereochemical purity.

Optical rotation is the measurement of the angle to which a chiral compound rotates plane-polarized light. The specific rotation, [α], is a characteristic physical property of a chiral compound. sigmaaldrich.com For this compound, a non-zero optical rotation value confirms its chiral nature. The sign of the rotation (dextrorotatory (+) or levorotatory (-)) is used to distinguish it from its L-enantiomer. While the specific rotation for the final tosylated product is not widely reported, its precursor, D-Alanine tert-butyl ester hydrochloride, is known to be levorotatory, with a specific rotation ([α]D) in the range of -1.0 to -2.0 degrees (c=2, EtOH). tcichemicals.com This indicates that the D-enantiomer rotates light in the negative direction under these conditions.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is particularly useful for molecules containing a chromophore in a chiral environment. nih.gov In this compound, the aromatic ring of the tosyl group acts as a chromophore. rsc.org The chiral D-alanine center induces a CD signal from this chromophore, resulting in a characteristic spectrum. The CD spectrum is a sensitive probe of the stereochemistry and can be used as a fingerprint to confirm the absolute configuration of the molecule, although specific literature data for this compound is scarce. nih.gov

X-ray Crystallography for Absolute Configuration

X-ray crystallography stands as a powerful and definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. purechemistry.org This method is particularly crucial in stereochemistry for assigning the absolute configuration of chiral molecules, such as this compound, by directly visualizing the spatial arrangement of atoms. wikipedia.orgsci-hub.se The ability to determine absolute configuration relies on the physical phenomenon of anomalous dispersion (also known as resonant scattering). wikipedia.orged.ac.uk

Ordinarily, when X-rays scatter from the electron clouds of atoms, the intensities of diffraction spots from opposite sides of a crystal plane (known as Friedel pairs) are equal. wikipedia.org However, when the energy of the incident X-rays is near an absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays. oup.comcsic.es This anomalous scattering effect breaks the symmetry of the diffraction pattern, leading to intensity differences between the Friedel pairs, which are then referred to as Bijvoet pairs. ed.ac.uknih.govoup.com The magnitude of these intensity differences, though often small, is measurable and directly dependent on the absolute structure of the molecule in the crystal. ed.ac.uknih.gov

For this compound, the presence of the sulfur atom in the tosyl group provides a sufficiently strong anomalous scatterer to make this technique effective. oup.com The experimental procedure involves the following key steps:

Growth of a high-quality single crystal of enantiomerically pure this compound.

Irradiation of the crystal with a monochromatic X-ray beam, often from a copper source (Cu Kα radiation), as its wavelength is suitable for inducing a measurable anomalous signal from elements like sulfur. csic.esnih.gov

Careful measurement of the intensities of a large number of reflections, ensuring that Bijvoet pairs are collected and accurately recorded. ed.ac.uk

During the data analysis and structure refinement process, a molecular model is built and compared against the experimental diffraction data. To determine the absolute configuration, two enantiomeric models are considered—one representing the D-configuration and the other its mirror image, the L-configuration. The analysis of the Bijvoet pair intensity differences allows for the distinction between these two possibilities. ed.ac.uk

A critical parameter in this determination is the Flack parameter, x. wikipedia.orgmdpi.com This value is refined during the crystallographic analysis and represents the molar fraction of the inverted enantiomer in the crystal. ed.ac.ukoup.com The interpretation of the Flack parameter is as follows:

A value of x close to 0 , with a small standard uncertainty, indicates that the chosen structural model is correct. ed.ac.ukwikipedia.org

A value of x close to 1 indicates that the absolute structure is inverted, and the opposite enantiomer is the correct one. ed.ac.ukwikipedia.org

A value of x near 0.5 suggests that the crystal is a racemic twin (containing equal amounts of both enantiomers) or that the anomalous scattering signal is too weak for a conclusive determination. wikipedia.org

Therefore, for a crystal of this compound, a refined Flack parameter approaching 0 for the model based on the D-alanine stereocenter would provide definitive confirmation of its absolute configuration. ed.ac.ukwikipedia.org

While specific experimental data for this compound is not publicly available, a typical crystallographic analysis would yield the parameters outlined in the table below.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing tert-butyl tosyl-D-alaninate with high enantiomeric purity?

- Methodological Answer : Optimize reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, chiral auxiliaries or asymmetric catalysts (e.g., Mo(CO)₆ in epoxidation reactions) can enhance stereochemical control . Use Design of Experiments (DoE) to statistically evaluate interactions between variables (e.g., substrate ratios, reaction time) and validate reproducibility . Monitor intermediates via TLC or HPLC to confirm stepwise progress.

Q. Which spectroscopic techniques are most reliable for characterizing tert-butyl tosyl-D-alaninate, and how should data be interpreted?

- Methodological Answer : Combine H/C NMR to confirm structural integrity, focusing on diagnostic peaks (e.g., tert-butyl group at ~1.2 ppm, tosyl aromatic protons at ~7.8 ppm) . Mass spectrometry (MS) verifies molecular weight, while IR spectroscopy identifies functional groups (e.g., sulfonate stretching at ~1360 cm⁻¹). Cross-validate purity using melting point analysis and chiral chromatography to resolve enantiomers .

Q. How can researchers mitigate safety risks when handling tert-butyl tosyl-D-alaninate in laboratory settings?

- Methodological Answer : Store the compound in airtight, moisture-free containers at –20°C to prevent hydrolysis . Use explosion-proof equipment and grounded metal containers during transfers to avoid static ignition . Conduct reactions under inert atmospheres (N₂/Ar) to stabilize reactive intermediates.

Q. What strategies are effective for conducting a systematic literature review on this compound’s synthetic pathways?

- Methodological Answer : Use databases like SciFinder and Reaxys with search terms combining "tert-butyl," "tosyl," and "D-alaninate." Apply exclusion criteria to filter non-academic sources (e.g., patents, preprints) and prioritize peer-reviewed journals. Reference management tools (e.g., EndNote) can track citations and highlight gaps in existing methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.